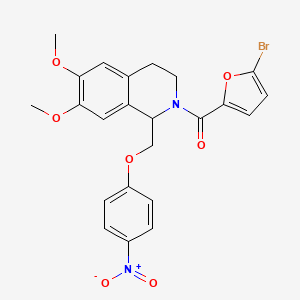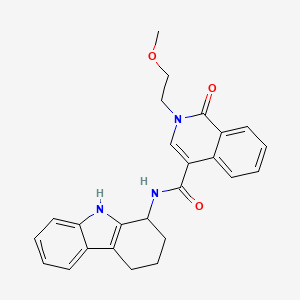![molecular formula C16H12Cl2N4 B11221730 4-(2,4-dichlorophenyl)-N~1~-[(E)-phenylmethylidene]-1H-imidazole-1,2-diamine](/img/structure/B11221730.png)
4-(2,4-dichlorophenyl)-N~1~-[(E)-phenylmethylidene]-1H-imidazole-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-4-(2,4-DICHLOROPHENYL)-N1-(PHENYLMETHYLIDENE)-1H-IMIDAZOLE-1,2-DIAMINE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4-(2,4-DICHLOROPHENYL)-N1-(PHENYLMETHYLIDENE)-1H-IMIDAZOLE-1,2-DIAMINE typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the 2,4-dichlorophenyl group: This step involves the substitution reaction of the imidazole ring with 2,4-dichlorobenzyl chloride under basic conditions.
Formation of the phenylmethylidene group: This is typically done through a condensation reaction with benzaldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using the same synthetic routes but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the phenylmethylidene group, converting it to a phenylmethyl group.
Substitution: The compound can undergo substitution reactions, particularly at the 2,4-dichlorophenyl group, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced phenylmethyl derivatives.
Substitution: Substituted 2,4-dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-4-(2,4-DICHLOROPHENYL)-N1-(PHENYLMETHYLIDENE)-1H-IMIDAZOLE-1,2-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific biological targets makes them candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (1E)-4-(2,4-DICHLOROPHENYL)-N1-(PHENYLMETHYLIDENE)-1H-IMIDAZOLE-1,2-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-4-(2,4-DICHLOROPHENYL)-N1-(PHENYLMETHYLIDENE)-1H-IMIDAZOLE-1,2-DIAMINE
- (1E)-4-(2,4-DICHLOROPHENYL)-N1-(PHENYLMETHYLIDENE)-1H-IMIDAZOLE-1,2-DIAMINE
Uniqueness
Compared to similar compounds, (1E)-4-(2,4-DICHLOROPHENYL)-N1-(PHENYLMETHYLIDENE)-1H-IMIDAZOLE-1,2-DIAMINE stands out due to its specific substitution pattern on the imidazole ring and the presence of both 2,4-dichlorophenyl and phenylmethylidene groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12Cl2N4 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-4-(2,4-dichlorophenyl)imidazol-2-amine |
InChI |
InChI=1S/C16H12Cl2N4/c17-12-6-7-13(14(18)8-12)15-10-22(16(19)21-15)20-9-11-4-2-1-3-5-11/h1-10H,(H2,19,21)/b20-9+ |
InChI Key |
IFMFUKXUDAVRNI-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B11221650.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221661.png)
![2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221664.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221670.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11221671.png)
![4-[3-(4'-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11221673.png)

![5-bromo-2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11221675.png)
![3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221686.png)
![2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11221687.png)
![1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221689.png)
![2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221690.png)

